molecular formula C17H21ClN2S B14193992 1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine CAS No. 918481-26-2

1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine

Katalognummer: B14193992
CAS-Nummer: 918481-26-2
Molekulargewicht: 320.9 g/mol
InChI-Schlüssel: NELDRJSTKPZGGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine is a chemical compound with a complex structure that includes a chlorothiophene ring and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 1-phenylethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(5-Chlorothiophen-2-yl)methyl]piperazine: A related compound with similar structural features.

    4-(1-Phenylethyl)piperazine: Another compound with a piperazine ring and a phenylethyl group.

Uniqueness

1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine is unique due to the presence of both the chlorothiophene and phenylethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

918481-26-2

Molekularformel

C17H21ClN2S

Molekulargewicht

320.9 g/mol

IUPAC-Name

1-[(5-chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine

InChI

InChI=1S/C17H21ClN2S/c1-14(15-5-3-2-4-6-15)20-11-9-19(10-12-20)13-16-7-8-17(18)21-16/h2-8,14H,9-13H2,1H3

InChI-Schlüssel

NELDRJSTKPZGGB-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=C(S3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.